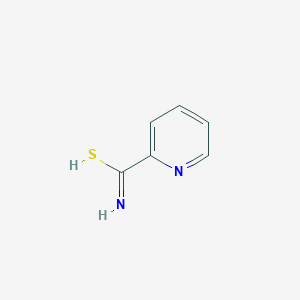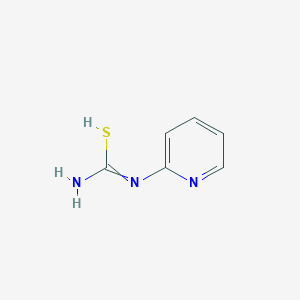
propanimidothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanimidothioic acid is an organic compound characterized by the presence of a thioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanimidothioic acid can be synthesized through several methods. One common approach involves the reaction of propanamide with hydrogen sulfide in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic attack of hydrogen sulfide on the carbonyl carbon of propanamide, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
Propanimidothioic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acids or sulfinic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound typically yields the corresponding amine.
Substitution: The thioamide group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with this compound under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfinic acids.
Reduction: Amines.
Substitution: Various substituted thioamides.
Aplicaciones Científicas De Investigación
Propanimidothioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of propanimidothioic acid involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and the context of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Thioacetamide: Similar in structure but with a different alkyl group.
Thioformamide: Contains a formyl group instead of a propyl group.
Thiosemicarbazide: Contains an additional hydrazine group.
Uniqueness
Propanimidothioic acid is unique due to its specific alkyl group, which can influence its reactivity and the types of derivatives that can be synthesized. Its distinct chemical properties make it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
propanimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS/c1-2-3(4)5/h2H2,1H3,(H2,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZSAUFQHYFIPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7724651.png)

![3-(6-p-Tolyl imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B7724695.png)


